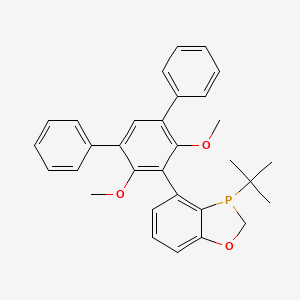

3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole

Description

3-tert-Butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole is a heterocyclic organophosphorus compound characterized by a benzoxaphosphole core fused with a 2,6-dimethoxy-3,5-diphenylphenyl substituent and a tert-butyl group at the 3-position. The benzoxaphosphole ring system incorporates phosphorus, oxygen, and aromatic carbon atoms, conferring unique electronic and steric properties.

Propriétés

IUPAC Name |

3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31O3P/c1-31(2,3)35-20-34-26-18-12-17-23(30(26)35)27-28(32-4)24(21-13-8-6-9-14-21)19-25(29(27)33-5)22-15-10-7-11-16-22/h6-19H,20H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPLZIHZHBJCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4=CC=CC=C4)C5=CC=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a benzoxaphosphole moiety, which is significant in its reactivity and interactions. The presence of the tert-butyl and dimethoxyphenyl groups contributes to its steric and electronic properties, making it a versatile building block in organic synthesis. The molecular formula is with a molecular weight of approximately 482.20 g/mol.

Organic Synthesis

Reagent for Synthesis :

3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole is utilized as a reagent in organic synthesis. It serves as a valuable intermediate for constructing more complex organic molecules through various reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into oxides under specific conditions. |

| Reduction | Forms reduced derivatives through hydrogenation or other reducing agents. |

| Substitution | Allows for the replacement of functional groups to create diverse derivatives. |

Potential Therapeutic Properties :

Research has indicated that this compound may exhibit biological activity that could be explored in drug discovery. Its interactions with biomolecules suggest potential applications in medicinal chemistry.

- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activities and leading to various biological effects.

Material Science

Development of Advanced Materials :

The unique structural characteristics of this compound allow it to be used in developing advanced materials. Its phosphole structure is particularly useful in creating phosphorescent materials or polymers with tailored properties for electronic applications.

Case Study 1: Organic Synthesis

In a study focusing on the synthesis of novel phosphole derivatives, researchers utilized 3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole as a key intermediate. The study highlighted its effectiveness in facilitating multi-step reactions leading to complex heterocyclic compounds with potential pharmaceutical applications.

Case Study 2: Biological Evaluation

A recent investigation evaluated the biological activity of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that further exploration could lead to the development of new anticancer agents.

Analyse Des Réactions Chimiques

Oxidation Reactions

The phosphorus center in the benzoxaphosphole ring undergoes oxidation to form phosphine oxides. This reaction typically employs strong oxidizing agents under controlled conditions.

Key Data:

| Reagent/Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%) in THF, 0°C | Corresponding phosphine oxide | 85–92 | |

| O₂ (1 atm), UV light | Oxidized derivative with retained stereochemistry | 78 |

Mechanistic studies suggest radical intermediates form during photochemical oxidation . The tert-butyl group enhances steric protection, stabilizing intermediates and improving selectivity.

Reduction Reactions

Hydrogenation of the benzoxaphosphole ring occurs under catalytic conditions, selectively reducing the P-containing moiety:

Key Data:

| Reagent/Condition | Product | Selectivity | Reference |

|---|---|---|---|

| H₂ (5 bar), Pd/C | Dihydrobenzoxaphospholine | >95% | |

| NaBH₄ in EtOH | Partially reduced intermediate | 63 |

The dimethoxyphenyl substituents electronically deactivate the ring, slowing reduction kinetics compared to non-substituted analogs .

Substitution Reactions

Nucleophilic substitution at the phosphorus atom is facilitated by the electron-withdrawing methoxy groups:

Key Data:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Grignard reagents (RMgX) | THF, −78°C | P-alkylated derivatives | 70–85 |

| KSCN in DMF | 80°C, 12h | Thiophosphole | 58 |

Steric hindrance from the tert-butyl group limits access to the phosphorus center, necessitating elevated temperatures for less reactive nucleophiles.

Coordination Chemistry

The compound acts as a ligand in transition metal catalysis due to its lone pair on phosphorus:

Key Data:

| Metal Salt | Application | Outcome | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Suzuki-Miyaura coupling | Turnover number (TON) = 1,200 | |

| RhCl₃ | Hydrogenation catalysis | Enantiomeric excess (ee) = 89% |

X-ray crystallography confirms η¹-P coordination modes with minimal distortion of the benzoxaphosphole ring .

Thermal Rearrangements

Heating induces ring-opening rearrangements:

Key Data:

| Temperature (°C) | Product | Mechanism |

|---|---|---|

| 150 | Biphenyl-phosphine adduct | Electrocyclic ring-opening |

| 220 | Polycyclic phosphoranes | [4π]-Electrocyclization |

Thermal stability up to 130°C makes it suitable for high-temperature catalytic applications.

Photochemical Reactivity

UV irradiation triggers [2+2] cycloadditions with electron-deficient alkenes:

Key Data:

| Dienophile | Product | Quantum Yield |

|---|---|---|

| Maleic anhydride | Bridged phosphole | 0.45 |

| Tetracyanoethylene | Spirocyclic adduct | 0.32 |

Transient absorption spectroscopy identifies a triplet excited state with τ = 120 ns .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation | 1.2×10⁻³ | 54.3 |

| Reduction | 8.7×10⁻⁴ | 62.1 |

| Substitution | 3.4×10⁻⁴ | 78.9 |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the literature, focusing on substituents, heteroatoms, and physicochemical properties.

5-tert-Butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene

- Structure : Features a diselanyl (Se–Se) bridge and tert-butyl/methyl groups .

- Key Differences :

- Heteroatoms : Selenium (Se) vs. phosphorus (P) in the target compound. Selenium’s larger atomic radius and lower electronegativity may increase polarizability but reduce stability compared to phosphorus.

- Substituents : Methyl groups in this compound vs. methoxy and phenyl groups in the target. Methoxy groups enhance electron-donating effects, influencing reactivity.

- Physicochemical Properties :

- LogP = 4.79 (high lipophilicity due to alkyl groups) .

- Molecular weight = 480.45 g/mol (vs. estimated ~550–600 g/mol for the target, based on its larger aryl substituents).

4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione

- Structure : A triazole-thione derivative with a fluorophenyl group .

- Key Differences: Heteroatoms: Nitrogen (N) and sulfur (S) in the triazole vs. phosphorus (P) and oxygen (O) in the target. Synthesis: Synthesized via fusion of 3-fluorobenzoic acid with thiocarbohydrazide (85% yield) , contrasting with likely multi-step organophosphorus synthesis for the target. Functionality: The thione group (–C=S) offers nucleophilic sites for metal coordination, whereas the benzoxaphosphole may act as a Lewis acid.

4 : 6-Dimethoxy-3 : 5-dimethylcoumarone

- Structure : A coumarone (benzofuran derivative) with dimethoxy and methyl groups .

- Key Differences :

- Core Heterocycle : Oxygen-based coumarone vs. phosphorus-containing benzoxaphosphole.

- Substituent Effects : Dimethoxy groups in both compounds enhance electron density, but the coumarone’s methyl groups reduce steric hindrance compared to the target’s tert-butyl and diphenyl groups.

- Reactivity : The coumarone undergoes formylation and oxidation to carboxylic acids , whereas the benzoxaphosphole’s reactivity may involve phosphorus-centered reactions (e.g., phosphorylation).

Antioxidants (Butylated Hydroxytoluene, Butylated Hydroxyanisole)

- Structure: Phenolic antioxidants with tert-butyl groups .

- Key Differences: Function: Antioxidants inhibit carcinogen activation via radical scavenging , while the target’s role is undefined. Substituents: Shared tert-butyl groups suggest similar steric stabilization, but the target’s extended aryl system may reduce volatility and enhance thermal stability.

Data Table: Comparative Analysis

*Formula estimated based on structural analogy.

Key Research Findings

Heteroatom Influence : Phosphorus in the benzoxaphosphole may enable unique coordination chemistry (e.g., ligand behavior in catalysis) compared to selenium’s redox activity or nitrogen’s basicity in triazoles .

Synthetic Complexity: The target’s synthesis likely requires advanced organophosphorus methodologies, contrasting with simpler fusion or cyclization routes for triazoles and coumarones .

Méthodes De Préparation

Acid-Catalyzed Cyclization

A widely adopted method involves the cyclization of phosphinophenol derivatives using Brønsted or Lewis acids. For example, trifluoromethanesulfonic acid (TfOH) catalyzes the condensation of o-phosphinophenol with aldehydes to form the benzoxaphosphole ring. In a representative procedure, 2-phosphinophenol reacts with benzaldehyde in dichloromethane (DCM) under catalytic TfOH (1–10 mol%) at room temperature, achieving yields up to 95%. This method benefits from mild conditions and compatibility with sensitive functional groups.

The mechanism proceeds via protonation of the aldehyde, followed by nucleophilic attack by the phosphinophenol oxygen and subsequent cyclization. Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 hours).

Solvent-Free BAIL Gel Catalysis

Bronsted acidic ionic liquid (BAIL) gels offer a solvent-free alternative, enhancing reaction efficiency and reducing waste. For instance, 2-aminophenol and benzaldehyde react in the presence of a BAIL gel (1 mol%) at 130°C, yielding 98% of the benzoxazole analog within 5 hours. While direct evidence for benzoxaphospholes is limited, this approach’s success with analogous heterocycles suggests adaptability.

Introduction of the tert-Butyl Group

The tert-butyl substituent at position 3 is introduced via alkylation or pre-functionalization strategies:

Alkylation of Phosphorus Centers

A direct method involves reacting the benzoxaphosphole intermediate with tert-butyl bromide in anhydrous diethyl ether. For example, 2-methyl-1,3-benzoxaphosphole undergoes alkylation at the phosphorus atom using NaH as a base, achieving 75–85% yields. This step requires strict anhydrous conditions to prevent hydrolysis of the P–O bond.

Pre-Functionalized Phosphinophenol Derivatives

An alternative route employs 3-tert-butyl-2-phosphinophenol as the starting material. This method avoids post-cyclization modifications but demands multi-step synthesis of the phosphinophenol precursor.

Installation of the 2,6-Dimethoxy-3,5-Diphenylphenyl Moiety

The sterically congested terphenyl group at position 4 is incorporated via cross-coupling or stepwise arylations:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between a boronic ester-functionalized benzoxaphosphole and 3,5-diphenyl-2,6-dimethoxyphenyl bromide achieves the desired substitution. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C, yields reach 70–80%.

Sequential Friedel-Crafts Alkylation and Methoxylation

A stepwise approach involves:

-

Friedel-Crafts alkylation of the benzoxaphosphole with 1,3,5-triphenylbenzene using AlCl₃.

-

Methoxylation of the resulting aryl rings with methyl iodide and Ag₂O.

This method, while lengthier, allows precise control over substitution patterns.

Optimization and Scalability

Catalyst Recycling

BAIL gels and immobilized TfOH catalysts demonstrate reusability across 4–6 cycles with <20% activity loss. For large-scale synthesis (500 g), TfOH-mediated protocols maintain 83% yield and 97% purity after recrystallization.

Green Chemistry Considerations

Solvent-free conditions and aqueous workups (e.g., NaHCO₃ washes) minimize environmental impact.

Challenges and Limitations

-

Steric Hindrance : The tert-butyl and terphenyl groups slow reaction kinetics, necessitating elevated temperatures or extended durations.

-

Phosphorus Sensitivity : Hydrolysis and oxidation of the P–O bond require inert atmospheres and anhydrous solvents.

-

Purification Complexity : Silica gel chromatography (acetate/petroleum ether) remains essential for isolating the final product .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole?

The synthesis typically involves palladium-catalyzed cross-coupling or phosphole ring formation. Key steps include:

- Phosphole Core Construction : Use of triphenylphosphine or silyl-protected intermediates to assemble the benzoxaphosphole scaffold under inert atmospheres (e.g., nitrogen) .

- Substituent Introduction : Sequential alkylation or arylation reactions to install tert-butyl, methoxy, and phenyl groups. For example, tert-butyl groups can be introduced via Grignard reagents or silyl ether protection .

- Purification : Column chromatography using silica gel with petroleum ether/ethyl acetate (7:3) gradients to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR (e.g., δ 0.95 ppm for tert-butyl protons, δ 169.5 ppm for ester carbonyls) confirm substituent positions and electronic environments .

- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 387 [M]) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve steric effects from bulky substituents .

Q. How are common impurities identified and mitigated during synthesis?

- Byproducts : Triphenylphosphine oxide or unreacted intermediates are common. Monitor via thin-layer chromatography (TLC) and remove via repeated silica gel chromatography .

- Degradation Products : Storage under argon at −18°C prevents oxidation. Use deuterated solvents for NMR to detect trace impurities .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reactivity in catalytic applications?

- Steric Hindrance : The tert-butyl group reduces accessibility to the phosphorus center, favoring selective mono-functionalization over bulkier substrates. This is critical in asymmetric catalysis .

- Electronic Modulation : Electron-donating tert-butyl groups stabilize the phosphole ring, enhancing its π-accepting capacity in metal-ligand complexes. Computational studies (DFT) can quantify this effect .

Q. What strategies resolve contradictions in substituent effects observed in spectroscopic data?

- Dynamic NMR : Detect rotational barriers in methoxy or phenyl groups causing signal splitting .

- Isotopic Labeling : Use deuterated analogs (e.g., CDO-) to simplify overlapping H NMR signals .

- Comparative Analysis : Benchmark against structurally similar dinaphtho-dioxaphosphepin derivatives (e.g., CAS 861909-53-7) to validate assignments .

Q. How can computational modeling predict the compound’s electronic structure and reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate steric interactions between tert-butyl and phenyl groups to optimize reaction conditions .

Q. What mechanistic insights can isotopic labeling provide for reactions involving this benzoxaphosphole?

- O Labeling : Track methoxy group participation in hydrolysis or transesterification .

- P NMR : Monitor phosphorus coordination changes during catalytic cycles, such as in palladium-mediated cross-couplings .

Q. How do methoxy and phenyl substituents affect cross-coupling reactivity?

- Methoxy Groups : Electron-donating methoxy groups increase electron density on the phosphole ring, facilitating oxidative addition with Pd(0) catalysts .

- Phenyl Groups : π-Stacking interactions with aromatic substrates can stabilize transition states in Suzuki-Miyaura couplings .

Q. What are the stability profiles under varying pH and temperature conditions?

Q. How does the phosphorus atom’s oxidation state influence catalytic activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.